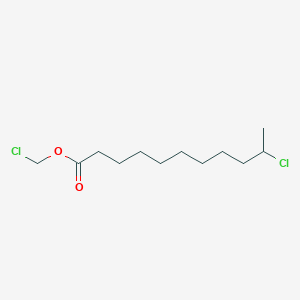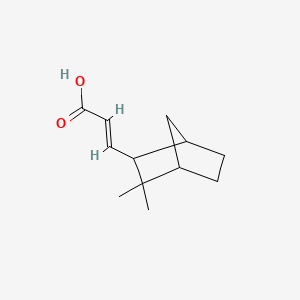
exo-3-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)acrylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
exo-3-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)acrylic acid: is a complex organic compound characterized by its unique bicyclic structure. This compound is known for its stability and reactivity, making it a subject of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
The synthesis of exo-3-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)acrylic acid involves several steps. One common method includes the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions typically involve elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product .
Industrial production methods may vary, but they often involve similar synthetic routes with optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality this compound .
Analyse Des Réactions Chimiques
exo-3-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)acrylic acid undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions are possible, where nucleophiles replace functional groups in the compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Applications De Recherche Scientifique
exo-3-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)acrylic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which exo-3-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)acrylic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites, modulating their activity and influencing biochemical pathways . These interactions can lead to changes in cellular processes, making the compound useful in studying enzyme function and regulation .
Comparaison Avec Des Composés Similaires
When compared to similar compounds, exo-3-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)acrylic acid stands out due to its unique bicyclic structure and reactivity. Similar compounds include:
2-Propenoic acid, 1,7,7-trimethylbicyclo[2.2.1]hept-2-yl ester: This compound shares a similar bicyclic structure but differs in its ester functional group.
Acetic acid, 1,7,7-trimethyl-bicyclo[2.2.1]hept-2-yl ester: Another related compound with a similar core structure but different functional groups.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties, which make it a versatile and valuable compound in various applications .
Propriétés
Numéro CAS |
67968-07-4 |
|---|---|
Formule moléculaire |
C12H18O2 |
Poids moléculaire |
194.27 g/mol |
Nom IUPAC |
(E)-3-(3,3-dimethyl-2-bicyclo[2.2.1]heptanyl)prop-2-enoic acid |
InChI |
InChI=1S/C12H18O2/c1-12(2)9-4-3-8(7-9)10(12)5-6-11(13)14/h5-6,8-10H,3-4,7H2,1-2H3,(H,13,14)/b6-5+ |
Clé InChI |
XSLQITRSSLYXKT-AATRIKPKSA-N |
SMILES isomérique |
CC1(C2CCC(C2)C1/C=C/C(=O)O)C |
SMILES canonique |
CC1(C2CCC(C2)C1C=CC(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,7-Dimethoxy-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one](/img/structure/B14415780.png)
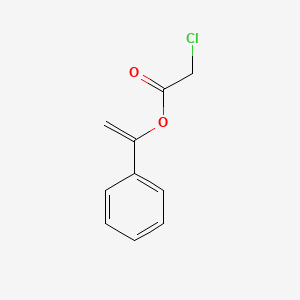
![2-(Benzenesulfonyl)-1-{2-[(trimethylsilyl)methyl]cyclopropyl}heptan-1-one](/img/structure/B14415788.png)
![1-Bromobicyclo[2.2.1]hept-2-ene](/img/structure/B14415790.png)
![2-[(1-Phenylethenyl)oxy]-2H-1,3,2-benzodioxaphosphole](/img/structure/B14415796.png)
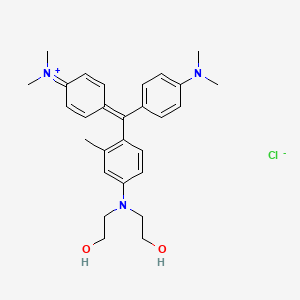
![1,4-Dimethyl-1-[2-(propanoylsulfanyl)ethyl]piperidin-1-ium iodide](/img/structure/B14415813.png)
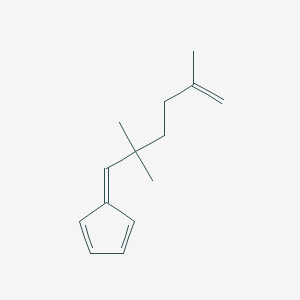
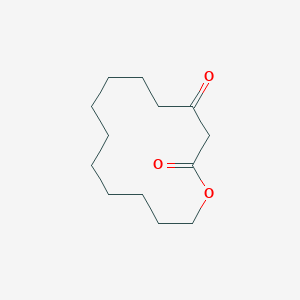
![(3E)-3-[(4-Chlorophenyl)imino]butan-2-one](/img/structure/B14415831.png)
![1h-[1,2,4]Triazepino[4,3-a]benzimidazole](/img/structure/B14415834.png)
![2-[2-(1-Chloro-2-oxo-2-phenylethylidene)hydrazinyl]benzoic acid](/img/structure/B14415841.png)
